molecular formula C7H3ClINS B6158749 6-chloro-2-iodothieno[2,3-b]pyridine CAS No. 1431869-34-9

6-chloro-2-iodothieno[2,3-b]pyridine

Cat. No. B6158749
CAS RN: 1431869-34-9
M. Wt: 295.5
InChI Key:
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Description

6-Chloro-2-iodothieno[2,3-b]pyridine is an organic compound that is part of the thienopyridine family. It is a heterocyclic compound composed of nitrogen, sulfur, and chlorine atoms, and is a yellow-colored solid. 6-Chloro-2-iodothieno[2,3-b]pyridine has a variety of applications in scientific research, including use as a ligand, a catalyst, and a reagent. It is also a useful tool for exploring the structure and behavior of other molecules.

Mechanism of Action

The mechanism of action of 6-chloro-2-iodothieno[2,3-b]pyridine is dependent on its application. As a ligand, it is capable of forming strong coordination bonds with metal ions. As a catalyst, it is capable of speeding up the rate of chemical reactions. As a reagent, it is capable of undergoing a variety of reactions with other molecules.
Biochemical and Physiological Effects
6-Chloro-2-iodothieno[2,3-b]pyridine does not have any known biochemical or physiological effects. It is used solely for scientific research purposes, and is not intended for human or animal consumption.

Advantages and Limitations for Lab Experiments

The advantages of using 6-chloro-2-iodothieno[2,3-b]pyridine in lab experiments include its low cost, ease of use, and wide range of applications. It is also relatively stable, making it a suitable choice for long-term experiments. The main limitation of 6-chloro-2-iodothieno[2,3-b]pyridine is that it is not water-soluble, making it difficult to use in aqueous solutions.

Future Directions

The future directions for 6-chloro-2-iodothieno[2,3-b]pyridine include further exploration of its applications in coordination chemistry, organic synthesis, and other areas of scientific research. Additionally, further research into the synthesis of 6-chloro-2-iodothieno[2,3-b]pyridine could lead to improved methods of production. Finally, the development of new methods to make 6-chloro-2-iodothieno[2,3-b]pyridine water-soluble could lead to a wider range of applications.

Synthesis Methods

The synthesis of 6-chloro-2-iodothieno[2,3-b]pyridine is typically achieved through a process called "iodination". This involves the reaction of 2-iodo-thiophene with hydrochloric acid and a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 6-chloro-2-iodothieno[2,3-b]pyridine, along with a number of byproducts. The reaction can be further optimized by the addition of a catalyst, such as palladium chloride.

Scientific Research Applications

6-Chloro-2-iodothieno[2,3-b]pyridine is used in a variety of scientific research applications. For example, it is used as a ligand in coordination chemistry, allowing for the study of the structure and behavior of other molecules. It is also used as a catalyst in organic synthesis, allowing for the production of a variety of compounds. Furthermore, 6-chloro-2-iodothieno[2,3-b]pyridine is used as a reagent in a variety of reactions, including the synthesis of other thienopyridine derivatives.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-2-iodothieno[2,3-b]pyridine involves the synthesis of 2-iodothiophene-3-carboxaldehyde, which is then reacted with 6-chloropyridine to yield the final product.", "Starting Materials": [ "2-iodothiophene", "3-bromopropionic acid", "Sodium hydroxide", "Sodium borohydride", "6-chloropyridine", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "1. Synthesis of 2-iodothiophene-3-carboxaldehyde: 2-iodothiophene is reacted with 3-bromopropionic acid in the presence of sodium hydroxide to yield 2-bromo-3-(2-iodothiophen-3-yl)propanoic acid. This intermediate is then reduced with sodium borohydride in acetic acid to yield 2-iodothiophene-3-carboxaldehyde.", "2. Synthesis of 6-chloro-2-iodothieno[2,3-b]pyridine: 2-iodothiophene-3-carboxaldehyde is reacted with 6-chloropyridine in the presence of hydrochloric acid and sodium chloride to yield the final product, 6-chloro-2-iodothieno[2,3-b]pyridine." ] }

CAS RN

1431869-34-9

Product Name

6-chloro-2-iodothieno[2,3-b]pyridine

Molecular Formula

C7H3ClINS

Molecular Weight

295.5

Purity

95

Origin of Product

United States

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